29-Nor-cycloartanol
Description
29-Nor-cycloartanol is a cycloartane-type triterpenoid characterized by a cyclopropane ring in its structure and the absence of a methyl group at the C-29 position compared to its parent compound, cycloartanol . It was first isolated from Euphorbia balsamifera (Euphorbiaceae) through silica gel column chromatography and structurally elucidated using 1D/2D NMR and mass spectrometry (MS) techniques . This compound’s full NMR assignments, including complete ¹H and ¹³C spectral data, were reported for the first time in studies on E. balsamifera, distinguishing it from prior partial characterizations in other species .
29-Nor-cycloartanol co-occurs with other triterpenoids, such as cycloartanol and lanost-8-en-3-ol, in plant extracts, but it exhibits distinct structural and bioactivity profiles . Its natural sources include ferns (Polypodium vulgare) and flowering plants in the Euphorbiaceae family, though its abundance is generally low (e.g., 3.8 mg isolated from 1.2 kg of E. balsamifera dried material) .
Properties
CAS No. |
17320-15-9 |
|---|---|
Molecular Formula |
C29H50O |
Molecular Weight |
414.718 |
InChI |
InChI=1S/C29H50O/c1-19(2)8-7-9-20(3)22-12-14-27(6)25-11-10-23-21(4)24(30)13-15-28(23)18-29(25,28)17-16-26(22,27)5/h19-25,30H,7-18H2,1-6H3/t20-,21+,22-,23+,24+,25+,26-,27+,28-,29+/m1/s1 |
InChI Key |
RXPPOAQPYLFCAS-WXPWFURYSA-N |
SMILES |
CC1C2CCC3C4(CCC(C4(CCC35C2(C5)CCC1O)C)C(C)CCCC(C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The table below highlights structural and functional differences between 29-Nor-cycloartanol and related triterpenoids:
Bioactivity and Pharmacological Profiles
- Cytotoxicity: Unlike kampferol-3,40-dimethyl ether (a flavonoid from E. In contrast, argentatin A, a structurally distinct cycloartane derivative, exhibits potent cytotoxicity against colon cancer cells .
- balsamifera fractions (n-hexane and n-butanol) that show significant activity against bacterial pathogens . This suggests synergistic roles in plant defense mechanisms.
Isolation and Analytical Challenges
29-Nor-cycloartanol is typically isolated via silica gel chromatography using gradients of hexane/ethyl acetate or chloroform/methanol . Its low abundance necessitates advanced spectroscopic validation, as misidentification with similar triterpenoids (e.g., cycloartanol) is common . Recent advancements in GC-MS and 2D NMR have improved its discrimination from co-eluting compounds like lanost-8-en-3-ol .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
